Cas no 35059-50-8 (tert-Butyl Diazoacetate, 85%)

tert-Butyl Diazoacetate, 85% 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 2-diazoacetate
- 2-diazonio-1-[(2-methylpropan-2-yl)oxy]ethenolate
- Acetic acid, 2-diazo-,1,1-dimethylethyl ester
- TERT-BUTYL DIAZOACETATE
- (tert-Butoxycarbonyl)diazomethane
- 1,1-Dimethylethyldiazoacetate
- 2-Diazoacetic acid tert-butyl ester
- Acetic acid,diazo-,tert-butylester (6CI,7CI,8CI)
- Aceticacid,diazo-,1,1-dimethylethyl ester (9CI)
- Diazoacetic acid1,1-dimethylethyl ester
- N2CHCO2-(tBu)
- tBu-diazoacetate
- t-BuO2CCHN2
- t-butyl diazoacetate
- AS-81749
- tert-Butyl 2-diazoacetate;t-Butyl diazoacetate
- J-019846
- DTXSID20408281
- EN300-100815
- JBVSBLLOZVDAAZ-UHFFFAOYSA-N
- D87815
- BCP32485
- tert-Butyl Diazoacetate, 85per cent
- 35059-50-8
- AMY15513
- CS-0368614
- FT-0664027
- Diazo-acetic acid tert-butyl ester
- tert-butyl-diazoacetate
- AKOS022185108
- tert-Butyl Diazoacetate, 85%
- tert-ButylDiazoacetate,80%
-
- MDL: MFCD01318409
- インチ: InChI=1S/C6H10N2O2/c1-6(2,3)10-5(9)4-8-7/h4H,1-3H3
- InChIKey: JBVSBLLOZVDAAZ-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)C=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 142.07400
- どういたいしつりょう: 142.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.4
- 疎水性パラメータ計算基準値(XlogP): 2.6
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.026 g/mL at 25 °C(lit.)
- ふってん: 51-53 °C/12 mmHg(lit.)
- フラッシュポイント: 華氏温度:109.4°f
摂氏度:43°c - 屈折率: n20/D 1.453(lit.)
- PSA: 63.69000
- LogP: 0.70976
tert-Butyl Diazoacetate, 85% セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H226-H302-H315-H319-H335-H350-H361
- 警告文: P201-P261-P281-P305 + P351 + P338-P308 + P313
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 45-63-10-22-36/37/38
- セキュリティの説明: 53-16-23-36/37/39-45
-
危険物標識:
- リスク用語:R45; R10; R22; R36/37/38; R63
- ちょぞうじょうけん:2-8°C
tert-Butyl Diazoacetate, 85% 税関データ
- 税関コード:2927000090
- 税関データ:
中国税関コード:
2927000090概要:
29270000090他のジアゾ化合物アゾ化合物など(アゾキシ化合物を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29270000090他のジアゾ、アゾ、またはアゾキシ化合物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
tert-Butyl Diazoacetate, 85% 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B691035-5g |
tert-Butyl Diazoacetate, 85% |
35059-50-8 | 5g |
$ 322.00 | 2023-09-08 | ||
Enamine | EN300-100815-10.0g |
tert-butyl 2-diazoacetate |
35059-50-8 | 93% | 10g |
$114.0 | 2023-06-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B863583-1g |
tert-Butyl diazoacetate |
35059-50-8 | ≥80% | 1g |
¥569.00 | 2022-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94660-1g |
2-diazonio-1-[(2-methylpropan-2-yl)oxy]ethenolate |
35059-50-8 | 80% | 1g |
¥678.0 | 2023-09-06 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T133394-5g |
tert-Butyl Diazoacetate, 85% |
35059-50-8 | ≥80% | 5g |
¥1861.90 | 2023-08-31 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022131-1g |
tert-Butyl Diazoacetate, 85% |
35059-50-8 | 80% | 1g |
¥662 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439284-100g |
tert-Butyl 2-diazoacetate |
35059-50-8 | 97% | 100g |
¥3681.00 | 2024-05-17 | |
Enamine | EN300-100815-0.25g |
tert-butyl 2-diazoacetate |
35059-50-8 | 93% | 0.25g |
$47.0 | 2023-10-28 | |
Enamine | EN300-100815-5.0g |
tert-butyl 2-diazoacetate |
35059-50-8 | 93% | 5g |
$108.0 | 2023-06-10 | |
Enamine | EN300-100815-25.0g |
tert-butyl 2-diazoacetate |
35059-50-8 | 93% | 25g |
$125.0 | 2023-06-10 |
tert-Butyl Diazoacetate, 85% 関連文献
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Mudassar Iqbal,Richard J. G. Black,Joby Winn,Andrew T. Reeder,Alexander J. Blake,Paul A. Clarke Org. Biomol. Chem. 2011 9 5062
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Andrew G. Schafer,Simon B. Blakey Chem. Soc. Rev. 2015 44 5969
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Sung Il Lee,Ka Eun Kim,Geum-Sook Hwang,Do Hyun Ryu Org. Biomol. Chem. 2015 13 2745
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Xiaofei Xu,Chang Li,Mingteng Xiong,Zhihao Tao,Yuanjiang Pan Chem. Commun. 2017 53 6219
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5. Selective functionalisation of aromatic alcohols with supramolecularly regulated gold(i) catalystsLucas Carreras,Antonio Franconetti,Arnald Grabulosa,Antonio Frontera,Anton Vidal-Ferran Org. Chem. Front. 2020 7 1626
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Caterina Damiano,Paolo Sonzini,Emma Gallo Chem. Soc. Rev. 2020 49 4867
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Sung Il Lee,Ka Eun Kim,Geum-Sook Hwang,Do Hyun Ryu Org. Biomol. Chem. 2015 13 2745
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Shunying Liu,Jun Jiang,Jianghui Chen,Qinghua Wei,Wenfeng Yao,Fei Xia,Wenhao Hu Chem. Sci. 2017 8 4312
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Carmen Martín,Tomás R. Belderraín,Pedro J. Pérez Org. Biomol. Chem. 2009 7 4777
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Saroj Kumar Kushvaha,Maria Francis,Jayasree Kumar,Ekta Nag,Prathap Ravichandran,Sudipta Roy,Kartik Chandra Mondal RSC Adv. 2021 11 22849
tert-Butyl Diazoacetate, 85%に関する追加情報
tert-Butyl Diazoacetate, 85%: A Versatile Reagent in Modern Chemical Biology and Medicinal Chemistry
tert-Butyl Diazoacetate, 85% (CAS No. 35059-50-8) is a highly reactive compound widely utilized in the synthesis of complex organic molecules, particularly in the fields of chemical biology and medicinal chemistry. Its unique chemical structure, featuring a diazo group attached to an acetate moiety, makes it an invaluable tool for introducing specific functional groups into target molecules. This compound is known for its high purity (85%) and stability under controlled conditions, making it a preferred choice for researchers seeking precision and efficiency in their synthetic endeavors.
The reactivity of tert-butyl diazoacetate stems from the presence of the diazo group (–N₂), which is a highly electrophilic species capable of undergoing various transformations upon interaction with nucleophiles. The acetate group (–COOCH₃) further enhances its utility by providing a removable protecting group or by participating in subsequent reactions. This dual functionality has made tert-butyl diazoacetate a cornerstone in the synthesis of β-keto esters, which are pivotal intermediates in the construction of more complex molecular architectures.
In recent years, significant advancements have been made in leveraging tert-butyl diazoacetate for the development of novel pharmaceuticals and bioactive molecules. One notable application is its use in generating β-keto esters that serve as precursors to various heterocyclic compounds. These heterocycles are ubiquitous in biologically active molecules, including many FDA-approved drugs. For instance, researchers have utilized tert-butyl diazoacetate to synthesize derivatives of pyridines and pyrimidines, which exhibit promising biological activities such as kinase inhibition and anti-inflammatory properties.
The compound's role extends beyond simple carbon-carbon bond formation. It has been employed in cross-coupling reactions, where the diazo group can participate in metal-catalyzed processes to introduce aryl or vinyl groups into target molecules. This capability is particularly useful in constructing complex drug scaffolds with tailored properties. Additionally, the stability and ease of handling of tert-butyl diazoacetate under inert conditions make it an attractive option for large-scale synthesis, provided that appropriate safety measures are taken.
The latest research highlights the use of tert-butyl diazoacetate in photoredox catalysis, where its photolytic decomposition generates reactive species that can engage in cycloaddition reactions with unsaturated substrates. This approach has enabled the rapid construction of cyclic structures with high regioselectivity and enantioselectivity. Such methodologies are particularly valuable in medicinal chemistry, where stereochemistry often dictates a molecule's biological activity.
In conclusion, tert-butyl diazoacetate, CAS No. 35059-50-8, remains a cornerstone reagent in synthetic organic chemistry due to its versatility and reactivity. Its applications span from the preparation of β-keto esters to more complex transformations involving cross-coupling and photoredox catalysis. As research continues to evolve, it is likely that new innovative uses for this compound will emerge, further solidifying its importance in both academic and industrial settings.
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